molecular formula C21H43N5O7  xH2SO4 (lot specific) B029906 Gentamicin C1 CAS No. 25876-10-2

Gentamicin C1

Cat. No. B029906
CAS RN: 25876-10-2
M. Wt: 477.59 g/mol (Free base)
InChI Key: CEAZRRDELHUEMR-CAMVTXANSA-N
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Description

Gentamicin C1 is a component of the clinically important aminoglycoside antibiotic, gentamicin. This antibiotic is a mixture of three components, each binding to the ribosomal A site, causing misreading of the genetic code and inhibiting translocation (Yoshizawa, Fourmy, & Puglisi, 1998).

Synthesis Analysis

Gentamicin C1a and its isomer C2b, which are minor components of gentamicin, can be synthesized from sisomicin. This process involves selective oxidation of the side chain in ring I, hydrogenation of the double bond in ring I, inversion of configuration at position 5', and installation of the 6'-amino group by reductive amination (Jana & Crich, 2022).

Molecular Structure Analysis

Gentamicin C1a binds in the major groove of the RNA. Rings I and II direct specific RNA-drug interactions, while Ring III, characteristic of this subclass of aminoglycosides, also directs specific RNA interactions with conserved base pairs (Yoshizawa, Fourmy, & Puglisi, 1998).

Chemical Reactions and Properties

Gentamicin's biosynthesis involves a series of reactions including phosphorylation, elimination, migration, and transamination steps, each contributing to the formation of the final antibiotic complex (Li et al., 2021).

Physical Properties Analysis

While specific physical properties of Gentamicin C1 are not detailed in the available literature, its solubility and stability are crucial for its biological activity, as seen in other antibiotics of its class.

Chemical Properties Analysis

The gentamicin complex is heavily methylated, and the methylation pattern plays a crucial role in its biological activity. The methylation network in gentamicin biosynthesis involves specific genes and enzymes that define its methylation pattern, crucial for its effectiveness as an antibiotic (Li et al., 2018).

Scientific Research Applications

  • Antibiotic Use : Gentamicin C complex, including C1, is extensively used in treating systemic Gram-negative infections. Its methylation network can be engineered for the semisynthesis of next-generation antibiotics (Li et al., 2018). Additionally, Gentamicin is also a broad-spectrum antibiotic used in combination chemotherapy and osteomyelitis treatment (Kumar, Himabindu & Jetty, 2008).

  • Gene Therapy Applications : Gentamicin C1 has been explored for use in gene therapy (Kumar, Himabindu & Jetty, 2008).

  • Industrial Production and Synthesis : A strain of Micromonospora purpurea that produces gentamicin C1a can be used in the industrial production of C1a for the synthesis of etimicin (Wei et al., 2019).

  • Treatment of Ménière's Disease : Different gentamicin compounds, including GM-C1, have varying effects on the inner ear, potentially aiding in treating Ménière's disease (Kobayashi et al., 2003).

  • Mechanism of Action : Gentamicin C1a binds in the RNA's major groove, causing misreading of the genetic code and inhibiting translocation, crucial in its antibacterial action (Yoshizawa, Fourmy & Puglisi, 1998).

  • Urinary Tract Infections : Gentamicin and Gentamicin C1 have been found equally effective in treating complicated urinary tract infections (Mosegaard, Welling & Madsen, 1975).

  • Antibiotic Complex Production : Gentamicin C1 is produced by Micromonospora species and is part of a complex used for treating infections caused by Gram-negative bacteria (Weinstein et al., 1967).

  • Detection in Edible Tissues : A method for determining gentamicin residues in edible tissues of swine and calf has been developed, with limits of quantification of 25.0 ng g(-1) (Cherlet, Baere & Backer, 2000).

  • Pharmacokinetics in Neonates : Gentamicin components C1, C1a, and C2/C2a/C2b have different pharmacokinetic profiles and low nephrotoxicity in neonates when dosed once-daily at 4 mg/kg/day (Soeorg et al., 2022).

  • Overproduction for Antibacterial Activity : The inactivation of the gacD gene in Micromonospora purpurea leads to the accumulation of gentamicin C1a, which has the highest antibacterial activity in the clinically important gentamicin C mixture (Li et al., 2013).

  • Antibacterial vs. Ototoxic Effects : Gentamicin C-subtypes display different degrees of antibacterial activities and ototoxicity, which is crucial for therapeutic applications (O'Sullivan et al., 2020).

  • Nephrotoxicity Study : Experimental nephrotoxicity from gentamicin C is largely due to the C2 constituent, and its concentration varies in commercial preparations (Kohlhepp et al., 1984).

  • Bioremediation of Antibiotic Pollution : A bacterial consortia can degrade gentamicin, especially gentamicin C1a and C2a, which may be important for bioremediation of antibiotic pollution (Liu et al., 2017).

  • Analytical Determination : Spherical gold nanoparticles and gold nanorods have been used for the determination of gentamicin with a low limit of detection and minimal interference (Miranda-Andrades et al., 2017).

Safety And Hazards

Gentamicin C1 may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Contaminated work clothing should not be allowed out of the workplace .

Future Directions

Future research could focus on improving the methodology for in vitro elution experiments of Gentamicin C1 . Additionally, the co-production of Gentamicin C1a mono-component and Gentamicin multicomponent could be explored .

properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAZRRDELHUEMR-CAMVTXANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023091
Record name Gentamicin C1
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Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Freely soluble in water, Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons
Record name Gentamicin
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Mechanism of Action

Aminoglycosides are usually bactericidal in action. Although the exact mechanism of action has not been fully elucidated, the drugs appear to inhibit protein synthesis in susceptible bacteria by irreversibly binding to 30S ribosomal subunits. /Aminoglycosides/, ... Aminoglycosides are aminocyclitols that kill bacteria by inhibiting protein synthesis as they bind to the 16S rRNA and by disrupting the integrity of bacterial cell membrane. Aminoglycoside resistance mechanisms include: (a) the deactivation of aminoglycosides by N-acetylation, adenylylation or O-phosphorylation, (b) the reduction of the intracellular concentration of aminoglycosides by changes in outer membrane permeability, decreased inner membrane transport, active efflux, and drug trapping, (c) the alteration of the 30S ribosomal subunit target by mutation, and (d) methylation of the aminoglycoside binding site. ... /Aminoglycosides/
Record name Gentamicin
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Product Name

Gentamicin C1

Color/Form

White amorphous powder

CAS RN

25876-10-2, 1403-66-3
Record name Gentamicin C1
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Record name Gentamicin C1
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Record name GENTAMICIN C1
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Record name Gentamicin
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Melting Point

102-108 °C
Record name Gentamicin
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

TLC: eluent chloroform/methanol/water/28% NH3 50:40:7:3; RF=0.67 (traumatic acid): eluent chloroform,/methanol/28% NH3 1:1:1 ninhydrin as indicator: three stains are observed like in gentamycin sulfate used as standard sample.
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Synthesis routes and methods II

Procedure details

Dissolve 2.5 g. of 5-epigentamicin C1 in 250 ml. of water and add 100 ml. of methanol. Add 0.35 g. of triethylamine and stir for fifteen minutes. Add a solution of 1.0 g. of N-(5-acetoxypentanoyloxy)succinimide with stirring to the solution of the antibiotic, and stir at ambient temperature for 16 hours. Evaporate the solution in vacuo to leave a solid residue. Dissolve the residue in 5 ml. of 5% ethanolic hydrazine hydrate and heat under reflux for 15 minutes. Concentrate the solution in vacuo to leave an oily residue and chromatograph it on 200 g. silica gel in the lower phase of a solvent system consisting of chloroform:methanol:7% ammonium hydroxide (2:1:1) to give 1-N-(5-hydroxypentanoyl)-5-epigentamicin C1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Gentamicin C1
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Gentamicin C1

Citations

For This Compound
870
Citations
N Isoherranen, E Lavy, S Soback - Antimicrobial Agents and …, 2000 - Am Soc Microbiol
The pharmacokinetics of gentamicin C 1 , C 2 , and C 1a were studied in six beagles after administration of gentamicin at 4 mg/kg of body weight as a single intravenous bolus dose. …
Number of citations: 34 journals.asm.org
AW Forrey, BT Meijsen-Ludwick, MA O'Neill… - Toxicology and applied …, 1978 - Elsevier
The relative nephrotoxicities of the gentamicin complex (Garamycin) and gentamicin C 1 were studied using “acute” (intravenous infusion, five normal renal function subjects) and 3-day …
Number of citations: 12 www.sciencedirect.com
N Isoherranen, S Soback - Clinical chemistry, 2000 - academic.oup.com
Background: Gentamicin is an aminoglycoside antibiotic complex containing gentamicins C 1 , C 1a , and C 2 . Few methods have been described for analysis of the three gentamicin …
Number of citations: 73 academic.oup.com
H Soeorg, H Padari, K Kipper, ML Ilmoja, I Lutsar… - The AAPS Journal, 2022 - Springer
Gentamicin is a commonly used antibiotic in neonates. Its components C1, C1a, C2, C2a, and C2b may have different nephrotoxic potential. We aimed to describe pharmacokinetics …
Number of citations: 1 link.springer.com
A Steinman, N Isoherranen, O Ashoach… - Equine veterinary …, 2002 - Wiley Online Library
… ± 0.12 and 0.23 ± 0.05 l/kg for gentamicin C1, C1a and C2, respectively. The MRT values … /2 values for gentamicin C1 a we re significantly short er than those of gentamicin C1 and C2…
Number of citations: 8 beva.onlinelibrary.wiley.com
M Kobayashi, M Umemura, M Counter… - Acta oto …, 2003 - Taylor & Francis
… A comparative study of the ototoxicity of gentamicin and gentamicin C1. Arch Otolaryngol 1980; 106: 44 —9. 12. … Variations in gentamicin C1, Cla, C2, and C23 content of some …
Number of citations: 15 www.tandfonline.com
A Mosegaard, PG Welling… - Antimicrobial Agents and …, 1975 - Am Soc Microbiol
… and the single component gentamicin C1 were studied after … of gentamicin, but not gentamicin C1. The antibiotics were equally … It was noted that gentamicin C1 (SCH 13706) required a …
Number of citations: 31 journals.asm.org
AI Galaction, D Caşcaval, N Nicuta - Biochemical engineering journal, 2008 - Elsevier
The less active Gentamicin C 1 have been selectively removed from the biosynthetic mixture containing Gentamicins C 1 , C 1a , C 2 and C 2a by facilitated pertraction with D2EHPA …
Number of citations: 23 www.sciencedirect.com
RL Nation, GW Peng, WL Chiou, J Malow - European Journal of Clinical …, 1978 - Springer
… All patients received gentamicin or gentamicin C1 by intravenous injection according to the same … The serum clearance of gentamicin C1 (55 + 7 ml/min) was 72% greater than that of …
Number of citations: 7 link.springer.com
KE Fox, RE Brummett, R Brown - Archives of Otolaryngology, 1980 - jamanetwork.com
… coside antibiotics gentamicin sulfate and gentamicin C1 sulfate were conducted on guinea pigs… sures indicated that gentamicin is more ototoxic than is gentamicin C1. (Arch Otolaryngol …
Number of citations: 30 jamanetwork.com

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